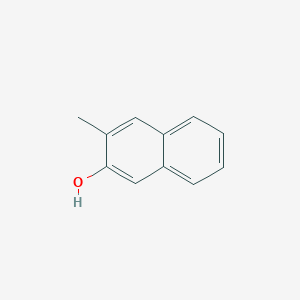

3-Methyl-2-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRXDLASSYFCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169557 | |

| Record name | 3-Methyl-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17324-04-8 | |

| Record name | 3-Methyl-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17324-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017324048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-2-naphthol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6G99CDT8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methyl-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes to 3-Methyl-2-naphthol, a valuable intermediate in the pharmaceutical and chemical industries.[1] The synthesis of this compound, also known as 2-hydroxy-3-methylnaphthalene, presents a unique challenge in achieving regioselectivity, specifically C-alkylation at the C3 position over O-alkylation of the hydroxyl group on 2-naphthol. This document details potential synthetic strategies, including direct methylation of 2-naphthol and multi-step synthetic pathways, supported by experimental data and workflow visualizations.

Direct C-Alkylation of 2-Naphthol

The most direct approach to this compound is the C-methylation of 2-naphthol. This method is attractive due to its atom economy. However, controlling the selectivity between C-alkylation and O-alkylation is a significant challenge. Research indicates that both O-methylation, yielding 2-methoxynaphthalene, and C-methylation are possible outcomes.[2][3]

Gas-Phase Methylation over Solid-Acid Catalysts

Table 1: Potential Reaction Parameters for Gas-Phase Methylation of 2-Naphthol

| Parameter | Value | Reference |

| Starting Material | 2-Naphthol | |

| Methylating Agent | Methanol | [4] |

| Catalyst | Alumina (derived from aluminum alkoxide hydrolysis) | [4][5] |

| Temperature | 320 - 380 °C | [4] |

| Pressure | 300 - 500 psig | [4] |

| Methanol:Naphthol Molar Ratio | 0.1 - 1.0 | [4] |

| Liquid Hourly Space Velocity (LHSV) | 1 - 10 | [4] |

Experimental Protocol (Hypothetical, based on related literature):

A continuous flow reactor would be charged with an alumina catalyst. A liquid feed of 2-naphthol and methanol, potentially diluted with an unreactive solvent like toluene or xylene, would be introduced into the reactor at the specified temperature and pressure.[4] The reaction product would be collected and purified, likely via fractional distillation, to isolate this compound.[4] Unreacted 2-naphthol could be recycled.[4]

Logical Workflow for Gas-Phase Methylation:

Caption: Hypothetical workflow for the continuous gas-phase synthesis of this compound.

Multi-step Synthesis via an Intermediate

An alternative to direct methylation is a multi-step synthesis involving the introduction of a functional group that can be later converted to a methyl group. While no direct literature for this specific transformation to this compound was identified, this remains a plausible strategy for achieving high regioselectivity.

One potential, though not explicitly documented, route could involve the formylation of 2-naphthol to produce 3-hydroxy-2-naphthaldehyde, followed by reduction to the corresponding alcohol and subsequent conversion to the methyl group. This approach would likely offer better control over the position of substitution.

Characterization Data

While a specific synthesis protocol for this compound is not detailed in the available literature, some of its physical and spectroscopic properties have been reported.

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17324-04-8 | [6] |

| Molecular Formula | C₁₁H₁₀O | |

| Molecular Weight | 158.20 g/mol | |

| Melting Point | 155-156 °C | [7] |

| Boiling Point | 174 °C at 20 Torr | [7] |

| Appearance | Solid | [7] |

| Storage | Room Temperature, Sealed in dry conditions | [6][7] |

Future Research Directions

The synthesis of this compound with high selectivity and yield remains an area for further investigation. Future research could focus on:

-

Catalyst Development: Exploring novel solid-acid catalysts for the gas-phase methylation of 2-naphthol to enhance C-alkylation selectivity.

-

Optimization of Reaction Conditions: A systematic study of the effects of temperature, pressure, and reactant ratios on the regioselectivity of the methylation reaction.

-

Alternative Methylating Agents: Investigating "greener" methylating agents, such as dimethyl carbonate, in liquid-phase reactions with appropriate catalysts to favor C-alkylation.[2]

-

Development of Multi-step Routes: Designing and validating a high-yield, multi-step synthesis that ensures the desired regiochemistry.

This technical guide summarizes the current understanding and potential pathways for the synthesis of this compound. The information provided is intended to serve as a foundation for further research and process development in this area.

References

- 1. nbinno.com [nbinno.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. US3993701A - Methylation of α-naphthol to 2-methyl-1-naphthol - Google Patents [patents.google.com]

- 5. CA1057776A - Methylation of alpha-naphthol to 2-methyl-1-naphthol - Google Patents [patents.google.com]

- 6. This compound | 17324-04-8 [chemicalbook.com]

- 7. This compound CAS#: 17324-04-8 [m.chemicalbook.com]

3-Methyl-2-naphthol chemical structure and IUPAC name

This guide provides a comprehensive overview of 3-methyl-2-naphthol, a key organic compound, detailing its chemical structure, properties, synthesis, and a representative experimental workflow. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Nomenclature

This compound is an aromatic organic compound derived from naphthalene. Its structure features a naphthalene bicyclic system substituted with a hydroxyl (-OH) group at the second position and a methyl (-CH₃) group at the third position.[1]

IUPAC Name: 3-Methylnaphthalen-2-ol[1]

Synonyms: 2-Hydroxy-3-methylnaphthalene, 3-Methyl-2-naphthalenol[1]

The chemical structure is as follows:

(Note: This is a placeholder for the actual chemical structure image which would be generated or sourced separately.)

(Note: This is a placeholder for the actual chemical structure image which would be generated or sourced separately.)

The presence of the hydroxyl group classifies it as a naphthol, a naphthalene analogue of phenol, which imparts weak acidic properties to the molecule.[1] The naphthalene backbone makes the compound largely hydrophobic.[1]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O | [1] |

| Molecular Weight | 158.20 g/mol | [2] |

| CAS Number | 17324-04-8 | [1][2][3] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 155-156 °C | [4][5] |

| Boiling Point | 304.3 °C at 760 mmHg | [5] |

| Flash Point | 147.1 °C | [5] |

| Solubility | Limited solubility in water, soluble in organic solvents | [1] |

| LogP | 2.92 | [2] |

| Refractive Index | 1.656 | [5] |

Experimental Protocols

A plausible synthetic route to this compound can be adapted from general methods for naphthalene derivatization, such as the electrophilic cyclization of specific alkynes or the direct methylation of a naphthol precursor.[6][7] Below is a detailed, representative experimental protocol for its synthesis.

Synthesis of this compound via Methylation of 2-Naphthol

This protocol describes a conceptual Friedel-Crafts alkylation of 2-naphthol.

Materials:

-

2-Naphthol

-

Methanol

-

Activated Alumina (as catalyst)[7]

-

Anhydrous Toluene (as solvent)

-

Hydrochloric Acid (for workup)

-

Sodium Bicarbonate solution (for neutralization)

-

Anhydrous Magnesium Sulfate (for drying)

-

Appropriate deuterated solvent for NMR (e.g., CDCl₃)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR spectrometer

-

Melting point apparatus

Procedure:

-

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with 2-naphthol (10 g, 0.069 mol) and anhydrous toluene (100 mL).

-

Catalyst Addition: Activated alumina (5 g) is added to the flask.

-

Reagent Addition: Methanol (3.3 mL, 0.083 mol) is added dropwise to the stirred suspension at room temperature.

-

Reaction: The reaction mixture is heated to a reflux temperature of approximately 550-650°C and maintained for 4-6 hours under a nitrogen atmosphere.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The filtrate is washed sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterization: The final product is characterized by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR). The melting point should be consistent with the literature value of 155-156 °C.[4][5]

Visualization of Synthetic Pathway

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Caption: Synthetic pathway of this compound.

References

- 1. CAS 17324-04-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound | 17324-04-8 [chemicalbook.com]

- 4. This compound CAS#: 17324-04-8 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4187255A - Process for methylating naphthalene - Google Patents [patents.google.com]

solubility of 3-Methyl-2-naphthol in organic solvents

An In-depth Technical Guide to the Solubility of 3-Methyl-2-naphthol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in various high-value industries, including pharmaceuticals, cosmetics, and dyes. While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, this document outlines its expected solubility characteristics based on its chemical structure and data from analogous compounds. Furthermore, it provides detailed experimental protocols for researchers to determine precise solubility values and offers a logical framework for solvent selection in purification processes.

Solubility Profile of this compound

This compound (CAS: 17324-0-8) is an aromatic organic compound with a molecular structure featuring a naphthalene backbone substituted with a hydroxyl (-OH) group and a methyl (-CH₃) group. Its solubility is governed by the interplay between the polar hydroxyl group, capable of hydrogen bonding, and the large, nonpolar naphthalene ring system.

Qualitative Assessment:

Based on the principle of "like dissolves like," the solubility of this compound can be inferred:

-

Polar Solvents: The presence of the hydroxyl group suggests some solubility in polar solvents, particularly those that can act as hydrogen bond donors or acceptors, such as alcohols (e.g., methanol, ethanol). However, the large hydrophobic naphthalene structure will limit its solubility in highly polar solvents like water. The related compound, 2-naphthol, is only slightly soluble in water (approximately 1 g/L at 20°C) but is readily soluble in simple alcohols, ethers, and chloroform.[1][2]

-

Nonpolar Solvents: The aromatic naphthalene ring system indicates that this compound will be soluble in a range of nonpolar to moderately polar organic solvents such as toluene, benzene, and chlorinated solvents.[1]

-

Effect of Methyl Group: The addition of a methyl group, compared to the parent 2-naphthol, slightly increases the nonpolar character of the molecule, which may marginally decrease its solubility in very polar solvents and increase it in nonpolar hydrocarbon solvents.

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data (e.g., in g/L or mole fraction at various temperatures) for this compound in a range of organic solvents is not available in peer-reviewed literature. The following table is provided as a template for researchers to compile experimental data. For reference, qualitative solubility information for the parent compound, 2-naphthol, is included.

| Solvent | Temperature (°C) | Solubility of this compound | Solubility of 2-Naphthol (Qualitative) |

| Methanol | Data not available | Soluble[1] | |

| Ethanol | Data not available | Soluble[3] | |

| Acetone | Data not available | Soluble[1] | |

| Ethyl Acetate | Data not available | Soluble | |

| Toluene | Data not available | Soluble | |

| Chloroform | Data not available | Soluble[3] | |

| Diethyl Ether | Data not available | Soluble[3] | |

| Hexane | Data not available | Sparingly Soluble | |

| Water | Data not available | Slightly Soluble[1] |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative data, the thermodynamic solubility of this compound can be determined using the widely accepted isothermal saturation or "shake-flask" method. This method measures the concentration of the solute in a saturated solution in equilibrium with the solid phase at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature incubator/shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid is crucial to ensure equilibrium is reached. b. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C, 37°C). b. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary kinetic studies can determine the minimum time required to achieve a stable concentration.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals. d. Dilute the filtered sample with the appropriate mobile phase (for HPLC) or solvent to a concentration within the calibrated analytical range.

-

Quantification: a. Prepare a series of standard solutions of this compound of known concentrations. b. Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV at a suitable wavelength or UV-Vis spectrophotometry). c. Analyze the diluted samples from step 3c and determine their concentration using the calibration curve.

-

Calculation: a. Calculate the original concentration of the saturated solution, accounting for all dilution factors. The result can be expressed in various units, such as mg/mL, g/L, or mol/L.

Visualization of Workflows and Logic

The following diagrams, created using the DOT language, illustrate key processes related to determining and applying solubility data.

Caption: Workflow for the experimental determination of solubility using the isothermal saturation method.

Caption: Logical diagram for selecting a suitable solvent for the recrystallization of this compound.

References

Spectral Analysis of 3-Methyl-2-naphthol: A Technical Guide

This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the spectral data and analytical methodologies for 3-Methyl-2-naphthol.

Illustrative Spectral Data of 2-Naphthol

The following tables summarize the key spectral data for 2-naphthol. These values serve as a foundational reference for predicting the spectral characteristics of this compound.

¹H NMR Spectral Data of 2-Naphthol

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.75 | s | 1H | -OH |

| 7.78 - 7.72 | m | 2H | Ar-H |

| 7.37 - 7.32 | m | 1H | Ar-H |

| 7.23 - 7.18 | m | 1H | Ar-H |

| 7.13 - 7.09 | m | 2H | Ar-H |

| 7.06 | d | 1H | Ar-H |

Note on this compound: The ¹H NMR spectrum of this compound is expected to be similar to that of 2-naphthol, with the addition of a singlet in the aliphatic region (likely around δ 2.2-2.5 ppm) corresponding to the methyl protons. The signals of the aromatic protons, particularly H1 and H4, would also experience slight shifts due to the electronic effect of the methyl group.

¹³C NMR Spectral Data of 2-Naphthol

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 155.0 | C-OH |

| 134.8 | Quaternary Ar-C |

| 129.5 | Ar-CH |

| 128.2 | Ar-CH |

| 127.8 | Quaternary Ar-C |

| 126.2 | Ar-CH |

| 123.4 | Ar-CH |

| 118.9 | Ar-CH |

| 109.1 | Ar-CH |

Note on this compound: In the ¹³C NMR spectrum of this compound, an additional signal for the methyl carbon would appear in the aliphatic region (typically δ 15-25 ppm). The chemical shifts of the aromatic carbons, especially C2, C3, and C4, would be altered due to the substituent effect of the methyl group.[1]

IR Spectral Data of 2-Naphthol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3550 | Strong, Broad | O-H stretch (phenolic) |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 1600-1650 | Medium-Strong | Aromatic C=C stretch |

| 1200-1300 | Strong | C-O stretch (phenolic) |

| 700-900 | Strong | Aromatic C-H out-of-plane bend |

Note on this compound: The IR spectrum of this compound would largely resemble that of 2-naphthol.[2] Additional peaks corresponding to the C-H stretching and bending vibrations of the methyl group would be expected in the regions of 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

Mass Spectrometry Data of 2-Naphthol

| m/z | Relative Intensity (%) | Assignment |

| 144 | 100 | [M]⁺ (Molecular Ion) |

| 115 | ~70 | [M-CHO]⁺ |

| 89 | ~10 | |

| 63 | ~11 |

Note on this compound: The mass spectrum of this compound would show a molecular ion peak at m/z 158. A prominent fragmentation pathway would likely involve the loss of a methyl radical to form a stable ion at m/z 143. Aromatic alcohols are known to exhibit a prominent molecular ion peak due to the stability of the aromatic ring.[3][4]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small amount of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A series of radiofrequency pulses are applied to the sample.

-

The resulting free induction decay (FID) signal is recorded.

-

Data is typically acquired over a spectral width of 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

Proton decoupling is employed to simplify the spectrum and enhance signal-to-noise.

-

A larger number of scans are typically required due to the low natural abundance of ¹³C.

-

Data is typically acquired over a spectral width of 0-200 ppm.

-

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (for a solid sample):

-

KBr Pellet Method: A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

-

The sample is placed in the infrared beam.

-

The instrument measures the absorption of infrared radiation at different wavenumbers.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample molecules are ionized. A common method for organic molecules is Electron Ionization (EI), where a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectral analysis of an organic compound.

References

An In-depth Technical Guide to 3-Methyl-2-naphthol: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-naphthol, an aromatic organic compound, is a derivative of 2-naphthol with a methyl group at the C-3 position. Its chemical structure, featuring a naphthalene core with hydroxyl and methyl functional groups, makes it a valuable intermediate in various fields of chemical synthesis.[1] It serves as a crucial building block in the preparation of more complex molecules, finding applications in the pharmaceutical, dye, and fragrance industries. This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and detailed spectroscopic data for this compound.

Physical and Chemical Properties

This compound is a solid at room temperature, typically appearing as a white to pale yellow crystalline substance.[2] The presence of the hydroxyl group allows for hydrogen bonding, while the naphthalene ring imparts significant hydrophobicity, resulting in moderate solubility in organic solvents and limited solubility in water.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀O | [2][3] |

| Molecular Weight | 158.20 g/mol | [2][4] |

| CAS Number | 17324-04-8 | [2][3][4] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 155-156 °C | |

| Boiling Point | 174 °C at 20 mmHg | |

| logP | 2.92 | [4] |

| InChI | 1S/C11H10O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7,12H,1H3 | |

| InChI Key | MYRXDLASSYFCAC-UHFFFAOYSA-N | |

| SMILES | CC1=CC2=C(C=C1O)C=CC=C2 | [2] |

Synthesis of this compound

A common and effective method for the synthesis of substituted naphthols is through the Friedel-Crafts alkylation of the corresponding naphthol. In the case of this compound, this would involve the reaction of 2-naphthol with a methylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation of 2-Naphthol

This protocol describes a general procedure for the methylation of 2-naphthol, which can be optimized for the synthesis of this compound.

Materials:

-

2-Naphthol

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Lewis acid catalyst (e.g., aluminum chloride, iron(III) chloride)

-

Anhydrous solvent (e.g., carbon disulfide, dichloromethane)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Solvent for recrystallization (e.g., ethanol, hexane)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol in the anhydrous solvent.

-

Cool the solution in an ice bath and slowly add the Lewis acid catalyst in portions.

-

To the cooled and stirred mixture, add the methylating agent dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by carefully pouring it over crushed ice and hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

References

The Elusive Natural Occurrence of 3-Methyl-2-naphthol: A Technical Review

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-naphthol, a bicyclic aromatic compound, is well-documented as a synthetic chemical intermediate. However, its presence as a naturally occurring metabolite in biological systems remains largely unconfirmed. This technical guide synthesizes the current, albeit indirect, evidence suggesting potential biosynthetic pathways for this compound in the fungal and plant kingdoms. While direct isolation from a natural source has not been reported in peer-reviewed literature, the metabolic capabilities of certain organisms to produce structurally related compounds provide a foundation for hypothesizing its natural occurrence. This document details the known metabolic pathways of naphthalene in fungi, the isolation of methylated naphthol derivatives from plant sources, and proposes a hypothetical biosynthetic route to this compound. Experimental protocols for the extraction and identification of related phenolic compounds are also presented to guide future research in this area.

Introduction

This compound (CAS 17324-04-8) is a derivative of naphthalene characterized by a hydroxyl group at the C-2 position and a methyl group at the C-3 position. While its synthesis and application in chemical industries are established, its natural origin is a subject of scientific inquiry. The structural similarity of this compound to known fungal and plant secondary metabolites, particularly other naphthols and methylated aromatic compounds, suggests that its biosynthesis in nature is plausible. This guide explores the peripheral evidence and provides a framework for investigating the potential natural occurrence of this compound.

Fungal Metabolism of Naphthalene and Biosynthesis of Naphthalenones: Indirect Evidence

Fungi are prolific producers of a vast array of secondary metabolites, including polycyclic aromatic compounds. Several fungal species have been shown to metabolize naphthalene, a key precursor for naphthols.

Numerous fungal species, particularly from the order Mucorales, are capable of oxidizing naphthalene. The primary metabolite is often 1-naphthol, but the formation of 2-naphthol has also been identified.[1] This metabolic capability demonstrates that fungi possess the enzymatic machinery to produce the core 2-naphthol structure.

Furthermore, fungi are known to synthesize a class of compounds called naphthalenones through the 1,8-dihydroxynaphthalene (DHN) polyketide pathway.[2][3] This pathway involves the biosynthesis of a pentaketide chain which is then cyclized and modified to produce various naphthalenone derivatives. While this compound is not a direct product of this pathway, the existence of complex naphthalene-based metabolites in fungi highlights their capacity to synthesize and modify the naphthalene ring system.

The following table summarizes the identified metabolites from the fungal metabolism of naphthalene.

| Precursor | Fungal Taxa | Key Metabolites | Reference |

| Naphthalene | Mucorales (e.g., Cunninghamella, Syncephalastrum, Mucor), Neurospora crassa, Claviceps paspali, Psilocybe spp. | 1-Naphthol, 2-Naphthol, 4-hydroxy-1-tetralone, trans-1,2-dihydroxy-1,2-dihydronaphthalene, 1,2-naphthoquinone, 1,4-naphthoquinone | [1] |

| Naphthalene | Pleurotus ostreatus | 1-Naphthol, 2-Naphthol, Salicylic acid, Benzoic acid | [2] |

Hypothetical Fungal Biosynthesis of this compound

Based on the known fungal metabolism of naphthalene to 2-naphthol and the common occurrence of methylation reactions in fungal secondary metabolism, a hypothetical biosynthetic pathway for this compound can be proposed. An S-adenosyl methionine (SAM)-dependent methyltransferase could catalyze the methylation of 2-naphthol at the C-3 position.

Methylated Naphthalene Derivatives in Plants

While direct evidence for this compound in plants is lacking, the isolation of structurally related methylated naphthalene derivatives from plant sources provides compelling circumstantial evidence for the existence of the necessary biosynthetic pathways.

The Thai medicinal plant Diospyros mollis has been found to produce a variety of naphthalene glycosides, including compounds with a 3-methyl-1,8-naphthalenediol core structure.[4] The presence of a methylated naphthalene skeleton in a plant species suggests that the enzymatic machinery for both naphthalene ring formation and subsequent methylation is present.

The following table details the relevant compounds isolated from Diospyros mollis.

| Compound Name | Core Structure | Source Organism | Reference |

| Makluoside B | 3-methyl-1,8-naphthalenediol unit linked to a 5-hydroxy-7-methyl-1,4-naphthoquinone unit | Diospyros mollis | [4] |

| Makluosides C-E | 3-methyl-1,8-naphthalenediol glycosides | Diospyros mollis | [4] |

Proposed Biosynthetic Logic in Plants

The biosynthesis of naphthalene derivatives in plants is often linked to the shikimate pathway, leading to chorismate, which can then be converted to isochorismate and subsequently to naphthalenes. The methylation step would likely be catalyzed by a specific O-methyltransferase or C-methyltransferase acting on a hydroxylated naphthalene precursor.

Experimental Protocols for Investigation

The absence of confirmed natural sources of this compound necessitates the use of robust and sensitive analytical techniques to screen potential producer organisms. The following outlines a general workflow for the extraction and identification of phenolic compounds from fungal or plant matrices, which can be adapted for the search for this compound.

General Extraction and Analytical Workflow

Detailed Methodologies

1. Sample Preparation and Extraction:

-

Fungal Cultures: Fungi suspected of producing naphthalene derivatives (e.g., species known to metabolize naphthalene) should be grown in a suitable liquid or solid medium. The mycelia and the culture broth should be separated and extracted separately.

-

Mycelia Extraction: Lyophilize and grind the mycelia. Extract with a solvent of medium polarity, such as ethyl acetate or a mixture of dichloromethane and methanol.

-

Broth Extraction: Extract the culture filtrate with an immiscible organic solvent like ethyl acetate at different pH values to isolate neutral, acidic, and basic compounds.

-

-

Plant Material: Air-dry and powder the plant material (e.g., leaves, stems, roots of Diospyros species). Perform sequential extraction with solvents of increasing polarity, starting with hexane, followed by ethyl acetate, and finally methanol.

2. Chromatographic Separation and Purification:

-

Column Chromatography: Subject the crude extracts to column chromatography on silica gel or Sephadex LH-20. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions obtained from column chromatography using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol, often with a small amount of acid like formic acid to improve peak shape).

3. Structure Elucidation and Identification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful tool for separation and preliminary identification based on mass spectra and retention indices. The crude extract or fractions can be derivatized (e.g., silylation of the hydroxyl group) to improve volatility and chromatographic performance.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for the analysis of less volatile and thermally labile compounds. High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, allowing for the determination of elemental compositions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For purified compounds, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for unambiguous structure elucidation.

-

Comparison with an Authentic Standard: The final confirmation of the identity of this compound would require the comparison of its chromatographic retention time, mass spectrum, and NMR spectra with those of a commercially available authentic standard.

Conclusion and Future Directions

While the direct natural occurrence of this compound remains to be definitively established, the existing body of knowledge on fungal and plant secondary metabolism provides a strong rationale for its potential existence in nature. The fungal degradation of naphthalene to 2-naphthol and the isolation of methylated naphthalene derivatives from plants like Diospyros mollis are key pieces of circumstantial evidence.

Future research should focus on a targeted screening of fungal endophytes, soil fungi known for xenobiotic degradation, and plants from genera known to produce other naphthalene derivatives. The application of modern analytical techniques, particularly high-resolution mass spectrometry-based metabolomics, will be crucial in detecting trace amounts of this compound in complex natural extracts. The confirmation of its natural occurrence would open new avenues for understanding the biosynthetic pathways of methylated aromatic compounds and could have implications for drug discovery and development.

References

- 1. Fungal transformation of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential [mdpi.com]

- 4. Naphthalene glycosides in the Thai medicinal plant Diospyros mollis - PubMed [pubmed.ncbi.nlm.nih.gov]

electrophilic substitution reactions of 3-Methyl-2-naphthol

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Methyl-2-naphthol

Introduction

This compound is an aromatic organic compound from the naphthol family, characterized by a naphthalene core substituted with a hydroxyl (-OH) group at the 2-position and a methyl (-CH3) group at the 3-position.[1] This substitution pattern significantly influences the molecule's reactivity in electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for functionalizing aromatic rings. The hydroxyl group is a powerful activating group, while the methyl group is a weaker activator. Both are ortho-, para-directing. In the context of the naphthalene ring system, these substituents dictate the position of incoming electrophiles, making this compound a valuable intermediate in the synthesis of dyes and other specialized organic compounds.[1] This guide provides a detailed overview of the core principles, regioselectivity, and experimental methodologies associated with the .

Regioselectivity in Electrophilic Substitution

The outcome of electrophilic substitution on a substituted naphthalene ring is governed by the electronic and steric effects of the existing substituents. For this compound, the directing effects of the hydroxyl and methyl groups are paramount.

-

Hydroxyl Group (-OH) at C2: As a strong activating group, the -OH group donates electron density to the ring via resonance, stabilizing the positively charged intermediate (sigma complex or arenium ion) formed during the reaction. It strongly directs incoming electrophiles to the ortho (C1 and C3) and para (C6) positions.

-

Methyl Group (-CH3) at C3: The methyl group is a weak activating group that donates electron density through an inductive effect. It directs electrophiles to its ortho (C2 and C4) and para (C7) positions.

In this compound, the positions are already occupied at C2 and C3. The powerful activating and directing effect of the C2-hydroxyl group makes the C1 position the most electron-rich and sterically accessible site. Therefore, electrophilic attack is overwhelmingly favored at the C1 position .[2][3] This is the kinetically controlled product, as the transition state leading to substitution at C1 is the most stable.

Caption: General electrophilic substitution of this compound.

Key Electrophilic Substitution Reactions

While specific literature detailing a broad range of EAS reactions on this compound is limited, well-established protocols for the closely related 2-naphthol can be adapted. The directing effects of the 3-methyl group primarily reinforce the inherent reactivity at the C1 position.

Halogenation

Halogenation introduces a halogen atom (typically Cl or Br) onto the aromatic ring. Due to the activated nature of the naphthol ring, these reactions often proceed rapidly without a Lewis acid catalyst, which is typically required for less reactive rings like benzene.[4]

Bromination: The reaction with bromine (Br₂) in a suitable solvent like acetic acid or a non-polar solvent like tetrachlorethane readily yields the 1-bromo derivative.

Table 1: Summary of Halogenation Reactions

| Reaction | Electrophile | Reagents & Conditions | Major Product | Yield |

| Bromination | Br⁺ | Br₂ in acetic acid, room temperature | 1-Bromo-3-methyl-2-naphthol | High |

| Chlorination | Cl⁺ | SO₂Cl₂ in benzene, reflux | 1-Chloro-3-methyl-2-naphthol | Moderate-High |

Experimental Protocol: Synthesis of 1-Bromo-3-methyl-2-naphthol (Adapted from 2-naphthol bromination)

-

Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution at room temperature. The red-brown color of the bromine should dissipate upon addition.

-

Reaction: Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Isolation: Pour the reaction mixture into a beaker of cold water. The solid product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry. Recrystallize the crude product from ethanol or a similar solvent to obtain pure 1-Bromo-3-methyl-2-naphthol.

Nitration

Nitration involves the introduction of a nitro group (-NO₂) using a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[5] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Table 2: Summary of Nitration Reaction

| Reaction | Electrophile | Reagents & Conditions | Major Product | Yield |

| Nitration | NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄, 0-5 °C | 3-Methyl-1-nitro-2-naphthol | Good |

Experimental Protocol: Synthesis of 3-Methyl-1-nitro-2-naphthol

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while stirring. Keep the temperature below 10 °C.

-

Reactant Solution: Dissolve this compound (1.0 eq) in glacial acetic acid or concentrated sulfuric acid in a separate flask and cool to 0-5 °C.

-

Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of this compound, maintaining the temperature below 5 °C.

-

Quenching: After the addition is complete, stir the reaction mixture in the cold for an additional 30-60 minutes. Then, carefully pour the mixture onto crushed ice.

-

Isolation and Purification: The yellow solid product will precipitate. Collect the solid by vacuum filtration, wash with copious amounts of cold water until the washings are neutral, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture).

Caption: Experimental workflow for the nitration of this compound.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H). For naphthols, sulfonation is often reversible and temperature-dependent.[2] At lower temperatures, the kinetically favored product is formed (substitution at C1). At higher temperatures, the reaction can equilibrate to form the more thermodynamically stable product.

Table 3: Summary of Sulfonation Reaction

| Reaction | Electrophile | Reagents & Conditions | Major Product (Kinetic) |

| Sulfonation | SO₃ | Conc. H₂SO₄, Room Temperature | 3-Methyl-2-hydroxy-naphthalene-1-sulfonic acid |

Experimental Protocol: Synthesis of 3-Methyl-2-hydroxy-naphthalene-1-sulfonic acid

-

Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask.

-

Reagent Addition: Carefully add concentrated sulfuric acid (approx. 3-4 eq) to the flask while stirring. An initial temperature increase may be observed.

-

Reaction: Stir the mixture at room temperature for several hours. The reaction progress can be monitored by checking the solubility of a small sample in water (the sulfonic acid product is water-soluble).

-

Isolation: Pour the reaction mixture into a saturated solution of sodium chloride (salting out). The sodium salt of the sulfonic acid will precipitate.

-

Purification: Filter the precipitate, wash with a small amount of cold brine solution, and dry. The product can be converted back to the free sulfonic acid by treatment with a strong mineral acid if desired.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions.[6] However, these reactions can be problematic with strongly activated rings like naphthols due to issues such as polysubstitution and catalyst coordination with the hydroxyl group. Milder catalysts or protection of the hydroxyl group may be necessary to achieve good yields and selectivity. Recent developments have shown that catalysts like p-toluenesulfonic acid can be effective for the regioselective alkylation of β-naphthol.[6]

Alkylation: A catalytic amount of a protic or Lewis acid can promote the alkylation of this compound at the C1 position with reagents like allylic alcohols.[6]

Table 4: Summary of Friedel-Crafts Alkylation

| Reaction | Electrophile | Reagents & Conditions | Major Product |

| Alkylation | R⁺ (Carbocation) | Allylic alcohol, p-TsOH (cat.), mild heat | 1-Allyl-3-methyl-2-naphthol |

Experimental Protocol: Synthesis of 1-Allyl-3-methyl-2-naphthol (Adapted from β-naphthol alkylation)

-

Setup: To a solution of this compound (1.0 eq) and an allylic alcohol (1.2 eq) in a suitable solvent (e.g., dichloroethane), add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours, monitoring by TLC.

-

Workup: After the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a water wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-alkylated product.

References

- 1. CAS 17324-04-8: this compound | CymitQuimica [cymitquimica.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05580A [pubs.rsc.org]

Methodological & Application

Synthesis of 3-Methyl-2-naphthol: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-Methyl-2-naphthol, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is achieved through the direct methylation of 2-naphthol using methanol as the methylating agent in the presence of an alumina catalyst under high temperature and pressure. This method is adapted from established procedures for the C-alkylation of naphthols. This application note includes a comprehensive experimental protocol, tabulated data for reaction parameters, and a detailed purification procedure. Additionally, a logical workflow for the synthesis is presented using a Graphviz diagram.

Introduction

This compound is a key building block in the synthesis of various more complex organic molecules. Its naphthol structure allows for a range of chemical transformations, making it a versatile precursor in drug discovery and materials science. The introduction of a methyl group at the 3-position of the 2-naphthol core modifies its electronic and steric properties, influencing its reactivity and the biological activity of its derivatives. The protocol described herein provides a robust method for the preparation of this compound from readily available starting materials.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound. The expected yield is based on analogous reactions reported in the literature for the methylation of naphthols.

| Parameter | Value | Reference |

| Starting Material | 2-Naphthol | Commercially Available |

| Methylating Agent | Methanol | Commercially Available |

| Catalyst | Alumina (activated) | Commercially Available |

| Reaction Temperature | 320 - 380 °C | [1] |

| Reaction Pressure | 300 - 500 psig | [1] |

| Molar Ratio (Methanol:2-Naphthol) | 0.1:1 to 1.0:1 | [1] |

| Expected Yield | 60 - 70% | Inferred from analogous reactions |

| Melting Point of Product | 158 - 160 °C | |

| Appearance of Product | Off-white to pale yellow solid |

Experimental Protocols

Materials and Equipment:

-

2-Naphthol (Reagent Grade)

-

Methanol (Anhydrous)

-

Activated Alumina Catalyst

-

High-pressure autoclave reactor equipped with a stirrer, thermocouple, and pressure gauge

-

Toluene (for dilution, optional)

-

Rotary evaporator

-

Recrystallization apparatus (Erlenmeyer flask, heating mantle, condenser)

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

NMR spectrometer

-

Melting point apparatus

Synthesis of this compound:

-

Catalyst Activation: The alumina catalyst should be activated by heating at 200-300°C under vacuum for 2-3 hours to remove any adsorbed moisture.

-

Reaction Setup: In a high-pressure autoclave reactor, charge 2-naphthol and the activated alumina catalyst. For every 1 mole of 2-naphthol, use approximately 10-20% by weight of the catalyst.

-

Addition of Methanol: Add methanol to the reactor. The molar ratio of methanol to 2-naphthol should be between 0.1:1 and 1.0:1.[1] Optionally, an inert solvent such as toluene can be used to facilitate stirring.[1]

-

Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon). Pressurize the reactor to the desired pressure (300-500 psig) with the inert gas.[1] Begin stirring and heat the reactor to the target temperature of 320-380 °C.[1]

-

Reaction Monitoring: Maintain the reaction at the set temperature and pressure for a period of 2-6 hours. The reaction progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

-

Isolation of Crude Product: Open the reactor and filter the reaction mixture to remove the alumina catalyst. Wash the catalyst with a small amount of a suitable solvent (e.g., methanol or acetone). Combine the filtrate and the washings and concentrate the solution using a rotary evaporator to remove the solvent and any unreacted methanol. The resulting residue is the crude this compound.

Purification of this compound:

-

Recrystallization: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of a hot solvent, such as a mixture of methanol and water or ethanol.[2]

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to obtain pure this compound.[2]

Characterization:

-

Melting Point: Determine the melting point of the purified product. The literature value for the melting point of this compound is in the range of 158-160 °C.

-

NMR Spectroscopy: Record the 1H and 13C NMR spectra of the purified product in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) to confirm its structure.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

The Versatility of 3-Methyl-2-naphthol in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

3-Methyl-2-naphthol is a versatile aromatic alcohol that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structural framework, featuring a naphthalene core with hydroxyl and methyl substituents, offers multiple reactive sites for functionalization. This allows for the construction of diverse molecular architectures, making it a valuable precursor in the pharmaceutical, agrochemical, and materials science industries. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, intended to serve as a comprehensive resource for laboratory professionals.

Etherification: The Williamson Ether Synthesis

The hydroxyl group of this compound can be readily converted to an ether functionality through the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where the naphthoxide ion, formed by deprotonation of the naphthol, acts as a nucleophile to displace a leaving group from an alkyl halide.[1][2][3][4][5] This method is fundamental for introducing a variety of alkyl and aryl groups, thereby modifying the steric and electronic properties of the parent molecule.

Application Note:

The ether derivatives of this compound are important intermediates in the synthesis of biologically active compounds. For instance, the methoxy derivative, 2-methoxy-3-methylnaphthalene, can be a precursor for agrochemicals and pharmaceutical agents. The choice of the alkylating agent and reaction conditions allows for the synthesis of a diverse library of ether compounds for screening in drug discovery programs.

Experimental Protocol: Synthesis of 2-Methoxy-3-methylnaphthalene

This protocol is adapted from the general procedure for the methylation of 2-naphthol.[2][3]

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

-

Water

-

Ethanol (for recrystallization)

-

Ice bath

-

Round-bottom flask with a stirrer

-

Dropping funnel

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide to form the sodium 3-methyl-2-naphthoxide salt.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

The product, 2-methoxy-3-methylnaphthalene, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted sodium hydroxide and salts.

-

The crude product can be purified by recrystallization from ethanol to yield white, crystalline 2-methoxy-3-methylnaphthalene.

| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-Naphthol | Dimethyl sulfate | NaOH | Water | <10 | 1 | 2-Methoxynaphthalene | ~90 | [2] |

| 2-Naphthol | Methyl iodide | KOH | Methanol | RT | 72 | 2-Methoxynaphthalene | High | [2] |

| 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | Reflux | 1 | 2-Butoxynaphthalene | Good | [1] |

Table 1: Summary of Williamson Ether Synthesis Conditions for 2-Naphthol (adaptable for this compound).

Esterification: Acylation of the Hydroxyl Group

Esterification of this compound is a common transformation to protect the hydroxyl group or to synthesize derivatives with altered biological activities. Acyl chlorides or acid anhydrides are typically used as acylating agents in the presence of a base.[6][7][8][9][10][11][12][13]

Application Note:

The acetate ester of this compound can serve as a prodrug form, which may be hydrolyzed in vivo to release the active naphthol. Furthermore, the ester functionality can be a handle for further synthetic modifications. The choice of acylating agent allows for the introduction of a wide variety of ester groups.

Experimental Protocol: Synthesis of 3-Methyl-2-naphthyl Benzoate

This protocol is based on the Schotten-Baumann reaction conditions for the benzoylation of 2-naphthol.[8][12]

Materials:

-

This compound

-

Benzoyl chloride

-

10% Sodium hydroxide (NaOH) solution

-

Water

-

Ethanol (for recrystallization)

-

Conical flask with a stopper

Procedure:

-

In a conical flask, dissolve this compound (1 equivalent) in a 10% aqueous sodium hydroxide solution.

-

Cool the solution in an ice bath.

-

Add benzoyl chloride (1.1 equivalents) to the solution in small portions while vigorously shaking the flask.

-

After the addition is complete, stopper the flask and continue to shake for 15-20 minutes.

-

The solid product, 3-methyl-2-naphthyl benzoate, will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from ethanol.

| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (min) | Product | Yield (%) | Reference |

| 2-Naphthol | Benzoyl Chloride | NaOH | Water | Cool | 15-20 | 2-Naphthyl benzoate | Good | [8][12] |

| 2-Naphthol | Acetic Anhydride | NaOH | Water/Ice | Cool | 10-15 | 2-Naphthyl acetate | High | [10] |

Table 2: Summary of Esterification Conditions for 2-Naphthol (adaptable for this compound).

Oxidative Coupling: Synthesis of BINOL Derivatives

The oxidative coupling of this compound leads to the formation of 3,3'-dimethyl-1,1'-bi-2-naphthol (3,3'-dimethyl-BINOL), a chiral ligand of significant importance in asymmetric catalysis. This reaction typically employs a metal catalyst, often copper or iron-based, and an oxidant.[10][14][15][16][17]

Application Note:

3,3'-Disubstituted BINOL derivatives are highly sought-after ligands in asymmetric synthesis due to their steric bulk and electronic properties, which can enhance enantioselectivity in a variety of transformations. The synthesis of 3,3'-dimethyl-BINOL from this compound provides access to a valuable chiral scaffold.

Experimental Protocol: Oxidative Coupling of this compound

This protocol is a general representation based on common methods for the oxidative coupling of 2-naphthol derivatives.[14][17]

Materials:

-

This compound

-

Copper(II) chloride (CuCl₂) or Iron(III) chloride (FeCl₃)

-

Chiral amine (e.g., (S)-(-)-α-phenylethylamine) for asymmetric synthesis (optional)

-

Solvent (e.g., methanol, dichloromethane)

-

Oxygen or air as the oxidant

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the metal catalyst (e.g., CuCl₂, 0.1 equivalents).

-

If performing an asymmetric synthesis, add the chiral amine (0.2 equivalents).

-

Stir the reaction mixture at room temperature under an atmosphere of air or oxygen.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to days.

-

Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 3,3'-dimethyl-1,1'-bi-2-naphthol.

| Reactant | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | ee (%) | Reference |

| 2-Naphthol | CuCl₂/(+)-amphetamine | O₂ | Methanol | RT | 24 | (S)-BINOL | High | up to 95 | [14] |

| 2-Naphthol | FeCl₃/L-proline | Air | - | 60 | 24 | (S)-BINOL | 72 | 14 | [14] |

| 2-Naphthol | Mn(III)-Schiff base/MCM-41 | O₂ | - | RT | - | (R)- or (S)-BINOL | ~100 | up to 91 | [17] |

Table 3: Summary of Asymmetric Oxidative Coupling Conditions for 2-Naphthol.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. benchchem.com [benchchem.com]

- 3. Khan Academy [khanacademy.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. US2909520A - Process for making acylated - Google Patents [patents.google.com]

- 7. bnmv.ac.in [bnmv.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. arkat-usa.org [arkat-usa.org]

- 15. Oxidative coupling of 2-naphthol to (R)/(S)-BINOL by MCM-41 supported Mn-chiral Schiff base complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. scielo.br [scielo.br]

- 17. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02813G [pubs.rsc.org]

Application of 3-Methyl-2-naphthol in Pharmaceutical Synthesis: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Naphthols, and their derivatives such as 3-Methyl-2-naphthol, serve as versatile starting materials and key intermediates in the synthesis of a wide array of pharmacologically active molecules. The hydroxyl group and the aromatic rings of the naphthol core provide multiple sites for functionalization, enabling the synthesis of compounds with diverse therapeutic applications, including antifungal, anti-inflammatory, and anticancer activities.

This document provides detailed application notes and protocols for the use of naphthol derivatives in pharmaceutical synthesis, with a specific focus on the synthesis of antifungal agents. While the user's interest was in this compound, a well-documented example utilizing the closely related 2-naphthol for the synthesis of the antifungal drug Tolnaftate and its analogs will be presented as a case study. This example is chemically analogous and provides a robust framework for understanding the synthetic utility of this class of compounds.

Case Study: Synthesis of an O-Aryl-N-methyl-N-arylthiocarbamate, an Analog of the Antifungal Agent Tolnaftate

Tolnaftate is a synthetic thiocarbamate antifungal agent used in the treatment of various skin infections. Its synthesis involves the formation of a thiocarbamate linkage with a naphthol derivative. The following sections detail the synthesis of a close analog, O-(2-Naphthyl)-N-methyl-N-phenylthiocarbamate, from 2-naphthol. This protocol is illustrative of the general approach for synthesizing such compounds.

Experimental Protocol: Synthesis of O-(2-Naphthyl)-N-methyl-N-phenylthiocarbamate

This protocol details the reaction of 2-naphthol with N-Methyl-N-phenylthiocarbamoyl chloride to yield the corresponding O-aryl thiocarbamate.[1]

Materials:

-

2-Naphthol

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N-Methyl-N-phenylthiocarbamoyl chloride

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (0.11 mol) in mineral oil. The mineral oil is removed by washing with hexane (3 x 25 mL) under a nitrogen atmosphere. Anhydrous N,N-dimethylformamide (100 mL) is then added to the flask.[1]

-

Formation of the Phenoxide: A solution of 2-naphthol (0.10 mol) in anhydrous DMF (50 mL) is added dropwise to the stirred suspension of sodium hydride at 0°C (ice bath). The mixture is stirred at room temperature for 1 hour after the addition is complete to ensure complete formation of the sodium salt of 2-naphthol.[1]

-

Addition of Thiocarbamoyl Chloride: The reaction mixture is cooled again to 0°C, and a solution of N-Methyl-N-phenylthiocarbamoyl chloride (0.10 mol) in anhydrous DMF (50 mL) is added dropwise over 30 minutes.[1]

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Quenching: The reaction mixture is carefully poured into a beaker containing ice water (500 mL).[1]

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with saturated aqueous ammonium chloride, followed by brine.[1]

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[1]

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield O-(2-Naphthyl)-N-methyl-N-phenylthiocarbamate as a solid.[1]

Data Presentation

| Reactant/Reagent | Molar Equivalent | Role |

| 2-Naphthol | 1.0 | Starting Material |

| Sodium Hydride (60%) | 1.1 | Base (Deprotonation) |

| N-Methyl-N-phenylthiocarbamoyl chloride | 1.0 | Electrophile |

| N,N-Dimethylformamide (DMF) | - | Solvent |

| Diethyl Ether | - | Extraction Solvent |

| Saturated aq. NH₄Cl | - | Quenching/Washing |

| Saturated aq. NaCl (brine) | - | Washing |

| Anhydrous MgSO₄ | - | Drying Agent |

| Hexane/Ethyl Acetate | - | Eluent for Chromatography |

| Reaction Parameters | Value |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 12-16 hours |

| Purification Method | Column Chromatography |

Visualizations

Experimental Workflow for the Synthesis of O-(2-Naphthyl)-N-methyl-N-phenylthiocarbamate

Caption: Synthetic workflow for O-(2-Naphthyl)-N-methyl-N-phenylthiocarbamate.

Signaling Pathway: Mechanism of Action of Tolnaftate

Tolnaftate exerts its antifungal effect by inhibiting squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Caption: Tolnaftate inhibits squalene epoxidase, disrupting ergosterol synthesis.

References

Application Note: Derivatization of 3-Methyl-2-naphthol for Enhanced GC-MS Analysis

Introduction

3-Methyl-2-naphthol is a naphthalene derivative of interest in various fields, including environmental analysis and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of such semi-volatile compounds. However, the direct GC-MS analysis of this compound can be challenging due to the presence of a polar hydroxyl group, which can lead to poor peak shape and reduced sensitivity. Derivatization, a process of chemically modifying the analyte to increase its volatility and thermal stability, is a crucial step to overcome these limitations.[1][2] This application note details two effective derivatization methods for this compound: silylation and acetylation, providing comprehensive protocols and comparative data to guide researchers in selecting the optimal strategy for their analytical needs.

Principles of Derivatization for this compound

The primary goal of derivatizing this compound is to replace the active hydrogen of its hydroxyl (-OH) group with a non-polar functional group.[2] This modification minimizes intermolecular hydrogen bonding, thereby reducing the compound's polarity and increasing its volatility.[2] The resulting derivatives are more amenable to GC analysis, exhibiting improved peak symmetry, increased sensitivity, and enhanced thermal stability, preventing degradation at the high temperatures of the GC injector and column.[2]

Derivatization Strategies

Two of the most common and effective derivatization techniques for phenolic compounds like this compound are silylation and acetylation.[1]

-

Silylation: This widely used method involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1][3] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose.[4] The resulting TMS derivatives are generally more volatile and less polar.[3]

-

Acetylation: This technique involves the reaction of the phenolic hydroxyl group with an acetylating agent, such as acetic anhydride, to form a stable acetate ester.[2] This method is cost-effective and produces stable derivatives suitable for GC-MS analysis.[2]

Quantitative Data Summary

The selection of a derivatization method can be guided by the desired analytical performance. The following tables summarize typical quantitative data for the GC-MS analysis of naphthols using silylation and acetylation techniques.

Table 1: Performance Data for Acetylation of Naphthols

| Parameter | 1-Naphthol & 2-Naphthol |

| Linearity Range | 1-100 µg/L |

| Correlation Coefficient (r²) | >0.999 |

| Limit of Detection (LOD) | 0.30 µg/L |

| Limit of Quantitation (LOQ) | 1.00 µg/L |

| Recovery | 90.8% - 98.1% |

| Intraday Precision (RSD) | 0.3% - 3.9% |

| Interday Precision (RSD) | 0.4% - 4.1% |

| Intraday Accuracy | 92.2% - 99.9% |

| Interday Accuracy | 93.4% - 99.9% |

Data adapted from a study on the determination of urinary 1-naphthol and 2-naphthol.[5][6][7]

Table 2: Performance Data for Silylation of 2-Naphthol

| Parameter | 2-Naphthol |

| Method Detection Limit | 0.07 µg/L |

| Accuracy | 96% - 109% |

| Precision (RSD) | <15% |

Data adapted from a study on the determination of 2-naphthol and 1-hydroxypyrene in urine using silylation with MTBDMSTFA.[8]

Experimental Protocols